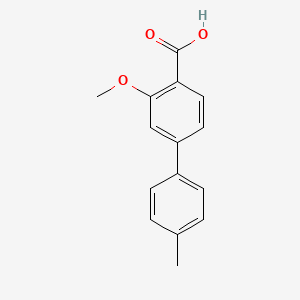

2-Methoxy-4-(4-methylphenyl)benzoic acid

Description

Contextual Significance of Substituted Benzoic Acids in Chemical Science

Substituted benzoic acids are a class of organic compounds that are fundamental to both academic research and industrial applications. uni.lu Their utility stems from the reactivity of the carboxylic acid group, which can be readily converted into a wide range of functional groups, and the diverse functionalities that can be introduced onto the aromatic ring. uni.lu

In medicinal chemistry, the benzoic acid core is a key component in numerous approved drugs. googleapis.comgoogle.com For instance, it is the basis for non-steroidal anti-inflammatory drugs (NSAIDs) and has been explored for its potential in developing anticancer agents and inhibitors for various enzymes. googleapis.comgoogle.comuni.lunih.govsigmaaldrich.comchemicalbook.com The substitution pattern on the benzoic acid ring plays a crucial role in determining the compound's biological activity, selectivity, and pharmacokinetic properties.

In organic synthesis, substituted benzoic acids serve as versatile building blocks. uni.lunih.govprepchem.comtcichemicals.com They are precursors for the synthesis of more complex molecules, including esters, amides, and other aromatic compounds through reactions like Suzuki-Miyaura cross-coupling. nih.govtcichemicals.com

Rationale for Focused Investigation on 2-Methoxy-4-(4-methylphenyl)benzoic acid

The specific structural features of this compound provide a compelling rationale for its focused investigation. The biphenyl (B1667301) scaffold is a known pharmacophore in many biologically active molecules. The presence of the methoxy (B1213986) group can influence the compound's conformation and its ability to form hydrogen bonds, which is critical for binding to biological targets. Furthermore, methoxy groups are known to modulate the metabolic stability of drug candidates.

Overview of Prior Research Paradigms Relevant to the Compound's Structural Class

Research into biphenyl carboxylic acids has been a fertile ground for the discovery of new therapeutic agents. A significant body of work has focused on their anti-inflammatory properties, with several compounds being developed as NSAIDs. nih.gov More recently, this structural class has been investigated for a broader range of applications, including as inhibitors of urate transporter 1 (URAT1) for the treatment of gout and as potential anticancer agents. uni.lunih.gov

The synthesis of biphenyl carboxylic acids has been extensively studied, with the Suzuki-Miyaura cross-coupling reaction being a particularly powerful and widely used method. nih.govtcichemicals.com This reaction allows for the efficient formation of the carbon-carbon bond between the two phenyl rings from readily available boronic acids and aryl halides. nih.govtcichemicals.com Patents related to the synthesis of structurally similar compounds, such as 2-(4-methylphenyl)benzoic acid, highlight the industrial importance of this class of molecules as key intermediates in the production of high-value chemicals, including active pharmaceutical ingredients. googleapis.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-8-13(15(16)17)14(9-12)18-2/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFCBPZTGFKFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647834 | |

| Record name | 3-Methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175153-28-3 | |

| Record name | 3-Methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 4 4 Methylphenyl Benzoic Acid

Retrosynthetic Analysis of 2-Methoxy-4-(4-methylphenyl)benzoic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis primarily focuses on the disconnection of the bond connecting the two aromatic rings and the transformations of the key functional groups.

Disconnection Approaches at Key Functional Groups

The primary disconnection strategy involves cleaving the C-C bond between the two phenyl rings. This is a common approach for biaryl compounds and immediately suggests a cross-coupling reaction as the key bond-forming step. The two main disconnections are:

Disconnection A: Cleavage of the bond between the C4 of the benzoic acid ring and the C1 of the tolyl ring. This leads to a 4-halobenzoic acid derivative and a tolyl-organometallic or tolyl-boron species.

Disconnection B: Cleavage of the bond between the C2 of the benzoic acid ring and the C1 of the tolyl ring. However, given the substitution pattern of the target molecule, Disconnection A is the more logical and common approach.

Another important retrosynthetic consideration is the carboxylic acid group. This group can be introduced at various stages of the synthesis. For instance, it can be present in one of the starting materials or it can be generated from a precursor functional group, such as a methyl or formyl group, via oxidation in the final steps of the synthesis.

Identification of Precursor Synthons

Based on the disconnection approaches, several key precursor synthons can be identified. These synthons represent the idealized fragments that can be derived from commercially available or easily synthesized starting materials.

| Disconnection Approach | Synthon 1 | Synthon 2 | Corresponding Reagent/Starting Material |

| Suzuki-Miyaura Coupling | 4-Aryl Cation | Tolyl Anion (as boronic acid) | 4-Bromo-2-methoxybenzoic acid or its ester |

| 4-Aryl Anion (as boronic acid) | Tolyl Cation (as halide) | 2-Methoxy-4-boronobenzoic acid or its ester | |

| Grignard Reaction | 4-Aryl Cation | Tolyl Anion (as Grignard reagent) | 4-Bromo-2-methoxybenzoic acid or its ester |

| Friedel-Crafts Acylation | Methoxybenzene derivative | Tolyl Acylium Cation | 3-Methoxybenzoic acid or its ester |

Classical Synthesis Routes to this compound

Several classical synthetic methodologies can be employed to construct this compound, each with its own advantages and potential challenges.

Suzuki-Miyaura Cross-Coupling Strategies for Diarylmethane Analogs

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the formation of C-C bonds between aryl groups. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govkochi-tech.ac.jp

For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a methyl 4-bromo-2-methoxybenzoate with 4-methylphenylboronic acid. The ester is often used to protect the carboxylic acid and can be easily hydrolyzed in a subsequent step.

Proposed Suzuki-Miyaura Reaction Scheme:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Methyl 4-bromo-2-methoxybenzoate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | Methyl 2-methoxy-4-(4-methylphenyl)benzoate |

The resulting ester, methyl 2-methoxy-4-(4-methylphenyl)benzoate, can then be hydrolyzed to the final product, this compound, using standard conditions such as aqueous sodium hydroxide (B78521) followed by acidification.

Grignard Reagent Approaches

The Grignard reaction provides another classical route for the formation of C-C bonds. gmu.edu In this approach, an organomagnesium halide (Grignard reagent) acts as a nucleophile. For the synthesis of the target molecule, 4-methylphenylmagnesium bromide could be reacted with a suitable electrophile.

A potential Grignard approach could involve the reaction of 4-methylphenylmagnesium bromide with a 2-methoxy-4-halobenzonitrile. The nitrile group can then be hydrolyzed to a carboxylic acid.

Proposed Grignard Reaction and Subsequent Hydrolysis:

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Grignard Reaction | 4-Methylphenylmagnesium bromide, 4-Bromo-2-methoxybenzonitrile | Dry ether or THF | 2-Methoxy-4-(4-methylphenyl)benzonitrile |

| 2. Hydrolysis | 2-Methoxy-4-(4-methylphenyl)benzonitrile | Aqueous NaOH, then HCl | This compound |

It is crucial to perform the Grignard reaction under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. gmu.edu

Friedel-Crafts Acylation Followed by Oxidation

The Friedel-Crafts acylation is a fundamental reaction for attaching acyl groups to aromatic rings. This can be followed by an oxidation step to convert the resulting ketone into a carboxylic acid.

In this synthetic strategy, 3-methoxytoluene could be acylated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The regioselectivity of the acylation would be directed by the methoxy (B1213986) and methyl groups. The resulting ketone can then be oxidized to the target benzoic acid derivative.

Proposed Friedel-Crafts Acylation and Oxidation Scheme:

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Friedel-Crafts Acylation | 3-Methoxytoluene, 4-Methylbenzoyl chloride | AlCl₃, CS₂ | (2-Methoxy-4-methylphenyl)(4-methylphenyl)methanone |

| 2. Oxidation | (2-Methoxy-4-methylphenyl)(4-methylphenyl)methanone | KMnO₄, NaOH, then H₃O⁺ | This compound |

The oxidation of the diaryl ketone to the carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412).

Advanced Synthetic Approaches to this compound

The synthesis of biaryl compounds, a structural motif central to many pharmaceuticals and materials, has been revolutionized by advanced catalytic methods. The construction of this compound, a substituted biaryl carboxylic acid, can leverage these cutting-edge techniques for enhanced efficiency and control.

Catalytic C-H Activation Methodologies

Direct C-H activation has emerged as a powerful strategy in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the synthesis of this compound, this would typically involve the coupling of 2-methoxybenzoic acid with toluene or a related derivative.

The process relies on a transition-metal catalyst, most commonly palladium, which can selectively activate a C-H bond on one of the aromatic rings, typically directed by a coordinating group on the substrate. mit.edunih.gov In the case of this compound, both the carboxylic acid and the methoxy group can serve as directing groups to facilitate C-H activation at a specific position. nih.govacs.org For instance, palladium(II) catalysts can coordinate to the carboxylic acid, enabling the selective functionalization of the ortho C-H bond. acs.org Similarly, palladium-catalyzed ortho-arylation of anilides and related compounds has been well-documented, proceeding via a twofold C-H functionalization process. mit.edu

These reactions are oxidative couplings, often requiring an oxidant to regenerate the active catalyst. Molecular oxygen is a highly desirable oxidant from a green chemistry perspective. mit.edu The development of robust catalyst systems that operate under mild conditions with high functional group tolerance is a key area of ongoing research. nih.govacs.org

Table 1: Exemplary Catalyst Systems for C-H Arylation in Biaryl Synthesis

| Catalyst Precursor | Ligand/Additive | Oxidant | Directing Group | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | DMSO | O₂ | Pivaloyl Anilide | mit.edu |

| Pd(OAc)₂ | L-pGlu-OH | - | Carboxylic Acid | acs.org |

| Pd(II) | Norbornene | Ag₂CO₃ | Trifluoroacetamide | nih.gov |

| Pd(OAc)₂ | Chiral Phosphoric Acid (CPA) | - | Hydroxy Group | nih.gov |

Photoredox Catalysis in Aryl Coupling

Visible-light photoredox catalysis has become a transformative tool in modern organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. princeton.edu This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. princeton.edunih.gov

For the synthesis of biaryl structures like this compound, photoredox catalysis can be employed in several ways. One approach involves the generation of an aryl radical from a corresponding aryl halide or carboxylic acid derivative, which then couples with another aromatic partner. researchgate.netorganic-chemistry.orgnih.gov For example, aryl carboxylic acids can be activated to form acyl radicals, which can participate in coupling reactions. acs.org Dual catalytic systems, combining a photoredox catalyst (like an iridium or ruthenium complex, or an organic dye) with a transition metal catalyst (such as nickel), have proven particularly effective for cross-coupling reactions. pku.edu.cn This synergistic approach allows for the coupling of a broad range of substrates with high efficiency. nih.govpku.edu.cn

The mild reaction conditions, often at room temperature, and the use of visible light as a traceless and sustainable energy source make photoredox catalysis a highly attractive advanced synthetic method. organic-chemistry.orgnih.gov

Table 2: Common Photocatalysts for Aryl Coupling Reactions

| Photocatalyst | Catalyst Type | Typical Wavelength | Application Example | Reference |

|---|---|---|---|---|

| [Ru(bpy)₃]Cl₂ | Ruthenium Polypyridyl | Blue Light (~450 nm) | Pschorr Cyclization | princeton.edu |

| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Iridium Polypyridyl | Blue Light (~450 nm) | Aza-Henry Reaction | princeton.edu |

| Eosin Y | Organic Dye | Green Light (~520 nm) | Phosphonylation | nih.gov |

| Mes-Acr-MeClO₄ | Organic Acridinium Salt | Blue Light | Acylative Coupling | organic-chemistry.org |

Flow Chemistry Applications in Synthesis Optimization

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous reagents or intermediates, and straightforward scalability. durham.ac.ukresearchgate.net

The synthesis of this compound, particularly the key aryl-aryl bond-forming step (e.g., a Suzuki-Miyaura or C-H activation reaction), can be significantly optimized using flow chemistry. rsc.orgresearchgate.net For instance, decarboxylative cross-coupling reactions to form biaryls have been successfully adapted to continuous flow reactors. rsc.org The use of packed-bed reactors containing immobilized heterogeneous catalysts is particularly advantageous, as it simplifies product purification by eliminating the need to separate the catalyst from the reaction mixture. researchgate.net

Furthermore, flow systems can facilitate reactions that are difficult to control in batch, such as those involving highly reactive organometallic intermediates or exothermic processes. mdpi.com The ability to rapidly screen and optimize reaction conditions makes flow chemistry a powerful tool for accelerating the development of efficient and robust synthetic routes for pharmaceutical intermediates. nih.govresearchgate.net

Enantioselective Synthesis Considerations for Related Chiral Analogs

While this compound is not chiral, related biaryl compounds can exhibit axial chirality, a type of stereoisomerism known as atropisomerism. This occurs when rotation around the C-C single bond connecting the two aryl rings is sufficiently hindered by bulky substituents at the ortho positions. The resulting atropisomers are non-superimposable mirror images and exist as stable enantiomers.

The enantioselective synthesis of such axially chiral biaryls is a significant area of research, as these motifs are present in many chiral ligands, organocatalysts, and biologically active molecules. nih.govresearchgate.net Advanced synthetic methods can be employed to control the stereochemistry during the formation of the biaryl axis.

One prominent strategy is palladium-catalyzed atroposelective C-H functionalization. nih.govacs.org By using a chiral ligand in conjunction with a palladium catalyst, it is possible to selectively form one enantiomer of the axially chiral product over the other. Chiral transient directing groups or chiral phosphoric acids have been used effectively as the source of chirality in these transformations. nih.govacs.orgresearchgate.net Another powerful technique is dynamic kinetic resolution (DKR), where a rapidly racemizing mixture of atropisomers is converted into a single, stable enantiomer through reaction with a chiral catalyst or reagent. nih.govnih.gov Organocatalytic methods, for instance using chiral phosphoric acids, have also been successfully developed for the atroposelective arylation of naphthols to create axially chiral biaryldiols. acs.org These strategies could be applied to synthesize chiral analogs of this compound by introducing appropriate steric bulk at the positions ortho to the aryl-aryl bond.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comfirp-ula.org Applying these principles to the synthesis of this compound involves evaluating the entire synthetic route for its environmental impact, efficiency, and safety.

Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. nih.gov The adoption of catalytic reactions, as discussed in the advanced synthetic approaches, is a cornerstone of green chemistry, as catalysts can increase reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste. jddhs.com For example, replacing a classical stoichiometric coupling method with a catalytic C-H activation or a photoredox-catalyzed reaction significantly improves the greenness of the process.

Solvent Selection and Minimization Strategies

Solvent usage is a major contributor to the environmental footprint of many chemical processes. Traditional organic solvents can be volatile, toxic, and difficult to dispose of. jddhs.com A key tenet of green chemistry is the use of safer solvents and auxiliaries, or their elimination altogether. nih.gov

In the synthesis of this compound, careful solvent selection is crucial. This involves choosing solvents with lower toxicity, higher biodegradability, and lower potential for air pollution. Water, supercritical fluids (like CO₂), and certain bio-derived solvents are considered greener alternatives to conventional chlorinated or aromatic hydrocarbon solvents. When organic solvents are necessary, the choice should be guided by solvent selection guides that rank them based on safety, health, and environmental criteria.

Solvent minimization is another critical strategy. Performing reactions at higher concentrations or under solvent-free conditions can drastically reduce waste. nih.gov Flow chemistry platforms can also contribute to solvent reduction by improving reaction efficiency and minimizing the volumes required for both reaction and workup. researchgate.net

Table 3: General Classification of Solvents in Green Chemistry

| Class | Examples | Rationale |

|---|---|---|

| Recommended | Water, Ethanol (B145695), Isopropanol, Acetone, Ethyl acetate (B1210297) | Low toxicity, renewable sources, biodegradable. |

| Problematic | Toluene, Cyclohexane, Acetonitrile (B52724), Tetrahydrofuran (B95107) (THF) | Environmental and/or health concerns, but may be necessary for certain reactions. |

| Hazardous | Dichloromethane (B109758), Chloroform, Benzene (B151609), Diethyl ether | High toxicity, carcinogenicity, or significant environmental hazards. Use should be avoided. |

Atom Economy and Reaction Efficiency Metrics

The efficiency of a chemical synthesis is a critical consideration, not only for economic viability but also for environmental sustainability. Atom economy and other reaction efficiency metrics provide a quantitative measure of how efficiently reactants are converted into the desired product.

Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. It provides insight into how many atoms from the reactants are incorporated into the final product versus being converted into byproducts. For the proposed Suzuki-Miyaura synthesis of this compound, the atom economy can be calculated as follows:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-2-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 |

| p-Tolylboronic acid | C₇H₉BO₂ | 135.96 |

| Desired Product: this compound | C₁₅H₁₄O₃ | 242.27 |

Note: Catalysts, solvents, and bases are not included in the atom economy calculation as they are not incorporated into the final product.

Calculation:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy (%) = (242.27 / (231.04 + 135.96)) x 100

Atom Economy (%) ≈ 66.0%

This calculation indicates that, under ideal conditions, approximately 66.0% of the mass of the reactants is converted into the desired product, with the remaining 34.0% constituting byproducts. The Suzuki-Miyaura coupling is generally considered to have a good atom economy as the inorganic byproducts are typically salts and water-soluble borane (B79455) derivatives, which can be easily separated. libretexts.org

Reaction Efficiency Metrics

Beyond the theoretical atom economy, the practical efficiency of a reaction is assessed by metrics such as reaction yield, conversion, and selectivity. For the synthesis of this compound via Suzuki-Miyaura coupling, these metrics are influenced by several factors including the choice of catalyst, base, solvent, and reaction temperature.

While specific experimental data for the synthesis of this exact compound is not extensively published, the efficiency can be inferred from similar documented Suzuki-Miyaura reactions.

| Metric | Description | Typical Values for Similar Suzuki-Miyaura Reactions | Factors Influencing Efficiency |

| Reaction Yield | The amount of product obtained, expressed as a percentage of the theoretical maximum. | 70-95% nih.govresearchgate.net | Catalyst activity, base strength, solvent polarity, reaction temperature and time. |

| Conversion | The percentage of the limiting reactant that has been consumed in the reaction. | High, often >90% | Catalyst loading, reaction time, and temperature. |

| Selectivity | The ratio of the desired product formed to the total products formed, including byproducts. | Generally high, but can be affected by side reactions such as homo-coupling of the boronic acid. | Ligand choice on the palladium catalyst, and precise control of reaction conditions. |

| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. | Lower E-factors are better. For Suzuki-Miyaura, this is influenced by solvent and reagent quantities. | Efficient work-up and purification procedures are crucial to minimize waste. |

| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. | A key metric in industrial process greenness. A lower PMI indicates a more sustainable process. | Optimization of solvent use and reagent stoichiometry is essential for a low PMI. |

Research on palladium-catalyzed cross-coupling reactions of aryl halides with arylboronic acids indicates that high yields are achievable. researchgate.net For instance, the coupling of various aryl halides with arylboronic acids often reports yields in the range of 80-95% under optimized conditions. researchgate.net The choice of a suitable palladium catalyst, such as one with bulky phosphine (B1218219) ligands, can enhance the reaction's efficiency and selectivity. nih.gov The use of microwave irradiation has also been shown to accelerate Suzuki coupling reactions, often leading to higher yields in shorter reaction times. mdpi.com

Advanced Spectroscopic Analysis Methodologies for Structural Elucidation of 2 Methoxy 4 4 Methylphenyl Benzoic Acid

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. For 2-Methoxy-4-(4-methylphenyl)benzoic acid, the IR spectrum would be characterized by the vibrational frequencies of its key functional moieties: the carboxylic acid, the aromatic rings, and the methoxy (B1213986) group.

Interactive Table: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad | The broadness is due to hydrogen bonding. |

| C=O stretch | 1710-1680 | Strong | The position can be influenced by conjugation and dimerization. | |

| C-O stretch | 1320-1210 | Medium | ||

| O-H bend | 950-910 | Broad, Medium | ||

| Aromatic Rings | C-H stretch | 3100-3000 | Medium to Weak | |

| C=C stretch (in-ring) | 1600-1450 | Medium to Weak | Multiple bands are expected. | |

| C-H bend (out-of-plane) | 900-675 | Strong | The pattern of these bands can indicate the substitution pattern of the aromatic rings. | |

| Methoxy Group | C-H stretch (in CH₃) | 2960-2850 | Medium | Asymmetric and symmetric stretching vibrations. |

| C-O stretch | 1275-1200 (asymmetric) | Strong | The position can distinguish it from the carboxylic C-O stretch. | |

| 1075-1020 (symmetric) | Medium | |||

| Methyl Group | C-H stretch (in CH₃) | 2960-2850 | Medium | Similar region to the methoxy C-H stretches. |

This data is predictive and based on established correlations and data from related benzoic acid and aromatic compounds.

The broad O-H stretching band of the carboxylic acid is one of the most recognizable features in the IR spectrum. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The presence of two aromatic rings would give rise to a series of bands in the 1600-1450 cm⁻¹ region, and the out-of-plane C-H bending vibrations can provide information about the substitution patterns on the benzene (B151609) rings. The methoxy group would be identified by its characteristic C-H and strong C-O stretching vibrations.

Raman Spectroscopy Applications in Structural Characterization

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. While IR spectroscopy is based on the change in dipole moment, Raman spectroscopy relies on the change in polarizability of a molecule during vibration. This often means that non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum, can be strong in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for characterizing the aromatic rings and the biphenyl (B1667301) linkage.

Key Applications of Raman Spectroscopy:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene rings, typically appearing around 1000 cm⁻¹, would be a strong and sharp band in the Raman spectrum. The C=C stretching vibrations of the aromatic rings also give rise to prominent Raman signals.

Biphenyl Linkage: The C-C stretching vibration between the two aromatic rings would be observable in the Raman spectrum, providing direct evidence of the biphenyl backbone of the molecule.

While specific Raman data for the title compound is not available, analysis of related compounds like 2-(4-Methylbenzoyl)benzoic acid shows characteristic Raman shifts that can be used for comparison.

X-ray Diffraction (XRD) Methodologies for Single-Crystal and Powder Analysis

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can be applied to both single crystals and polycrystalline powders.

Single-Crystal X-ray Diffraction:

If a suitable single crystal of this compound can be grown, single-crystal XRD analysis would provide a wealth of structural information, including:

Precise bond lengths and angles: This allows for the exact geometry of the molecule to be determined.

Conformation of the molecule: The dihedral angle between the two aromatic rings can be precisely measured.

Intermolecular interactions: The analysis reveals how the molecules pack in the crystal lattice, including details of hydrogen bonding interactions, such as the formation of carboxylic acid dimers. For instance, in the crystal structure of a related compound, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, molecules associate to form centrosymmetric acid-acid dimers. nih.gov

Absolute configuration: For chiral molecules, the absolute stereochemistry can be determined.

Powder X-ray Diffraction (PXRD):

When single crystals are not available, Powder X-ray Diffraction (PXRD) can be used to analyze the crystalline nature of the bulk material. PXRD provides a characteristic diffraction pattern for a specific crystalline phase. This is useful for:

Phase identification: The PXRD pattern serves as a unique fingerprint for the crystalline form of the compound.

Polymorphism screening: Different crystalline forms (polymorphs) of the same compound will have distinct PXRD patterns.

Determination of crystal purity: The presence of other crystalline phases can be detected.

An example of the type of data obtained from a single-crystal X-ray diffraction study can be seen in the analysis of 2-acetylamino-benzoic acid, where cell parameters and space group were determined, and the crystal cohesion was found to be accentuated by N—H⋅⋅⋅O and O—H⋅⋅⋅O hydrogen bonds. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Methoxy 4 4 Methylphenyl Benzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are foundational in computational chemistry, offering a window into the molecular world. These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) has become a primary tool for studying the ground state properties of molecules due to its balance of accuracy and computational cost. acs.org For a molecule like 2-Methoxy-4-(4-methylphenyl)benzoic acid, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict its optimized geometry and electronic characteristics. nih.govnih.gov

The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key output of DFT calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions. iaea.orgmongoliajol.info

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound Illustrative data based on typical values for similar molecular fragments.

| Parameter | Value |

| Bond Lengths (Å) | |

| C(carboxyl)-C(ring) | 1.49 |

| C=O (carboxyl) | 1.22 |

| C-O (carboxyl) | 1.35 |

| C-O (methoxy) | 1.37 |

| C-C (inter-ring) | 1.49 |

| Bond Angles (°) ** | |

| O=C-O (carboxyl) | 123.0 |

| C(ring)-C-O (carboxyl) | 118.5 |

| C(ring)-O-C(methyl) | 117.5 |

| Dihedral Angle (°) ** | |

| Phenyl-Phenyl | ~45.0 |

Table 2: Illustrative DFT-Calculated Electronic Properties for this compound Illustrative data based on calculations for analogous substituted benzoic acids.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | ~3.5 D |

Ab initio methods, Latin for "from the beginning," are quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy, especially for systems where electron correlation is critical. researchgate.net

For this compound, high-accuracy ab initio calculations can be used to refine the geometries and energies obtained from DFT. rsc.org They are particularly valuable for benchmarking DFT results and for studying excited states or systems where DFT might be less reliable. These methods can provide very accurate calculations of interaction energies, which is essential for understanding how the molecule might interact with other molecules or a biological target. acs.org

Molecular Docking and Ligand-Protein Interaction Modeling with Theoretical Receptor Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule. acs.org

Before docking, a thorough conformational analysis of the ligand, this compound, is necessary. rsc.org The molecule is flexible, primarily due to the rotation around the single bond connecting the two phenyl rings and the rotation of the carboxylic acid and methoxy (B1213986) groups. libretexts.org Computational methods are used to explore the potential energy surface of the molecule to identify all low-energy, stable conformations. ic.ac.uk This process involves systematically rotating the flexible bonds and calculating the energy of each resulting conformer. The most stable conformers, or an ensemble of them, are then used for subsequent docking studies. rsc.org Energy minimization is performed on each conformer to find its lowest energy state. acs.org

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. rsc.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For this compound, a pharmacophore model would be constructed based on its key chemical features.

The IUPAC defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response". rsc.org This model does not represent a real molecule but rather the essential interaction points. rsc.org

This pharmacophore model can then be used as a 3D query in a virtual screening campaign. mdpi.comdovepress.com Large databases containing millions of chemical compounds are searched to find other molecules that match the pharmacophore model. nih.govacs.org This process filters the database to a manageable number of "hits" that have a higher probability of being active against the target of interest, thus accelerating the drug discovery process. nih.govmdpi.com

Table 3: Potential Pharmacophoric Features of this compound

| Feature Type | Group in Molecule | Potential Interaction |

| Hydrogen Bond Donor | Carboxylic Acid (-OH) | Donates a proton to an acceptor group on a receptor. |

| Hydrogen Bond Acceptor | Carboxylic Acid (C=O), Methoxy (-O-) | Accepts a proton from a donor group on a receptor. |

| Aromatic Ring | Benzoic acid ring, Methylphenyl ring | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic Center | Methyl group (-CH3) | Interacts with nonpolar regions of a receptor. |

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. numberanalytics.comnih.gov By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. numberanalytics.com The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For reactions involving this compound, such as its synthesis via Suzuki-Miyaura coupling or other cross-coupling reactions, computational methods can be employed to find the structures and energies of the transition states. acs.orgajgreenchem.com This is typically done using algorithms that search for a first-order saddle point on the potential energy surface. rsc.org

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. acs.org By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. acs.org This understanding is crucial for optimizing reaction conditions to improve yield and selectivity. For instance, computational studies can rationalize why certain catalysts or reaction conditions are more effective for biaryl coupling reactions. nih.gov

Table 4: Illustrative Data from a Conceptual Transition State Search for a Reaction Conceptual data for a hypothetical reaction step involving the molecule.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Oxidative Addition | 0.0 | +15.2 | -5.4 | 15.2 |

| Reductive Elimination | -5.4 | +20.1 | -25.0 | 25.5 |

QSAR (Quantitative Structure-Activity Relationship) Modeling Principles for Related Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. For analogs of this compound, 3D-QSAR studies are particularly insightful. These studies aim to build a predictive model by aligning a set of structurally related molecules and analyzing their common 3D physicochemical properties in relation to their activity. researchgate.net

The fundamental principle involves generating a common pharmacophore hypothesis. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For analogs of this compound, these features would typically include hydrogen bond donors (from the carboxylic acid), hydrogen bond acceptors (from the methoxy and carbonyl oxygens), hydrophobic regions (the phenyl rings), and aromatic ring features.

Once a training set of analog compounds with experimentally determined biological activities is established, a 3D-QSAR model can be constructed. This model generates a visual representation, often using color-coded cubes or fields, to map regions where specific properties are predicted to enhance or diminish activity. researchgate.net For instance, blue cubes might indicate areas where bulky, electron-donating, or hydrophobic groups are favorable for activity, while red cubes would signify regions where such features are unfavorable. researchgate.net These models are statistically validated to ensure their predictive power and can then be used to screen virtual libraries of new, unsynthesized analogs to prioritize candidates with the highest predicted activity for synthesis and testing. researchgate.net

Table 1: Hypothetical Descriptors for QSAR Modeling of Analogs This table illustrates the types of molecular descriptors that would be calculated for a set of analogs in a QSAR study.

| Compound Analog | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Activity (IC₅₀, µM) |

| Analog 1 | 242.27 | 3.5 | 1 | 3 | 5.2 |

| Analog 2 | 256.30 | 3.8 | 1 | 3 | 2.1 |

| Analog 3 | 228.24 | 3.1 | 1 | 2 | 10.5 |

| Analog 4 | 270.32 | 4.1 | 1 | 4 | 1.5 |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and its interactions with the surrounding environment, such as a solvent.

Furthermore, performing these simulations in an explicit solvent environment (e.g., a box of water molecules) allows for the investigation of solvent effects. The solvent can significantly influence the conformational preferences of the molecule. nih.gov For example, water molecules can form hydrogen bonds with the carboxylic acid group and the methoxy group, stabilizing certain conformations over others. MD simulations can characterize the structure and dynamics of this solvation shell, revealing how solvent interactions mediate the molecule's behavior and aggregation potential. nih.gov The analysis of these simulations can quantify properties such as radial distribution functions, hydrogen bond lifetimes, and rotational correlation times, providing a detailed picture of the molecule's dynamics in a realistic environment. nih.gov

Table 2: Typical Parameters and Outputs of an MD Simulation This table outlines a sample setup and potential results from a molecular dynamics simulation of the target compound.

| Parameter | Description | Example Value |

| Force Field | Set of parameters to describe the potential energy of the system | GROMOS54a7 |

| Solvent Model | Type of explicit solvent used in the simulation | SPC/E Water Model |

| Simulation Time | Total duration of the molecular dynamics run | 200 nanoseconds |

| Temperature | The temperature at which the simulation is maintained | 300 K |

| Output Finding | Description | Example Result |

| Average Dihedral Angle | The mean angle between the two phenyl rings over the simulation | 45.5° ± 8.2° |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent | 250 Ų |

| Hydrogen Bonds (Solute-Solvent) | Average number of hydrogen bonds between the molecule and water | 4.1 |

Reactivity and Reaction Mechanisms of 2 Methoxy 4 4 Methylphenyl Benzoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a versatile functional group that can undergo a range of transformations, providing a synthetic handle for the derivatization of the parent molecule.

Esterification and Amidation Reactions

Esterification: The conversion of 2-Methoxy-4-(4-methylphenyl)benzoic acid to its corresponding esters can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com Given the presence of the methoxy (B1213986) group, which can be sensitive to harsh acidic conditions, milder methods may be preferred. One such method involves the use of N-bromosuccinimide (NBS) as a catalyst for the direct esterification of benzoic acids with alcohols. nih.gov This metal-free method proceeds under relatively mild conditions and is tolerant of various functional groups. nih.gov

Amidation: The formation of amides from this compound typically requires the activation of the carboxylic acid. Direct reaction with an amine is generally inefficient. A common strategy involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. masterorganicchemistry.com Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS), can facilitate the direct coupling of the carboxylic acid with an amine under mild conditions. nih.gov Boron-based reagents, for instance, B(OCH₂CF₃)₃, have also been shown to be effective for the direct amidation of carboxylic acids. nih.govacs.org

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), H₂SO₄ (cat.), Heat | Alkyl 2-methoxy-4-(4-methylphenyl)benzoate | masterorganicchemistry.com |

| NBS-Catalyzed Esterification | Alcohol, NBS (cat.), Heat | Alkyl 2-methoxy-4-(4-methylphenyl)benzoate | nih.gov |

Reduction Pathways to Alcohols and Aldehydes

The reduction of the carboxylic acid group in this compound can lead to either the corresponding primary alcohol or the aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. harvard.edulibretexts.org The reaction typically proceeds in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another effective reagent for this transformation and is known for its chemoselectivity, often not reducing esters or amides under the same conditions. harvard.eduresearchgate.net

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are generally more reactive towards reduction than carboxylic acids. libretexts.org A common indirect method involves first converting the carboxylic acid to a derivative such as an acyl chloride, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Another approach is the reduction of the corresponding ester with diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

Table 2: Reduction Reactions of the Carboxylic Acid Group

| Product Type | Reagents and Conditions | Product Name | Reference(s) |

|---|

Decarboxylation Mechanisms

The removal of the carboxylic acid group, known as decarboxylation, from this compound to yield 3-methoxy-4'-methylbiphenyl (B1638828) can be accomplished under various conditions. Thermal decarboxylation of biphenyl-2-carboxylic acids can occur at high temperatures, often leading to the formation of biphenyl (B1667301) as the primary product. acs.orgacs.org However, this method can also lead to side reactions like ketonization. acs.orgacs.org

More controlled decarboxylation can be achieved using transition metal catalysts. For instance, copper-catalyzed decarboxylation is a well-established method for aromatic carboxylic acids. Photoredox catalysis has emerged as a mild and efficient alternative for the decarboxylation of aryl carboxylic acids, proceeding via the formation of an aryl radical intermediate under visible light irradiation. rsc.org

Aromatic Ring Reactivity

The two phenyl rings in this compound exhibit different reactivities towards substitution reactions due to the nature of their substituents.

Electrophilic Aromatic Substitution (EAS) at Unsubstituted Positions

In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents play a crucial role. pearson.com The phenyl group itself is an ortho-, para-directing and activating group. pearson.com

Ring A (this compound): This ring contains a strongly activating and ortho-, para-directing methoxy group (-OCH₃) and a deactivating and meta-directing carboxylic acid group (-COOH). The powerful activating effect of the methoxy group will dominate, directing incoming electrophiles to the positions ortho and para to it. The position para to the methoxy group is occupied by the tolyl group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methoxy group, which are C3 and C5. Steric hindrance from the adjacent carboxylic acid group at C2 and the tolyl group at C4 will influence the regioselectivity, likely favoring substitution at the less hindered C5 position.

Ring B (4-methylphenyl): This ring contains an activating and ortho-, para-directing methyl group (-CH₃). Therefore, electrophilic attack will be directed to the positions ortho and para to the methyl group. The para position is attached to the other phenyl ring, so substitution will occur at the two equivalent ortho positions (C3' and C5').

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Major Product(s) | Ring of Substitution | Reference(s) |

|---|---|---|---|

| Nitration (HNO₃, H₂SO₄) | 2-Methoxy-5-nitro-4-(4-methylphenyl)benzoic acid | Ring A | youtube.com |

| Halogenation (e.g., Br₂, FeBr₃) | 5-Bromo-2-methoxy-4-(4-methylphenyl)benzoic acid | Ring A | rsc.org |

| Friedel-Crafts Acylation (RCOCl, AlCl₃) | 5-Acyl-2-methoxy-4-(4-methylphenyl)benzoic acid | Ring A | rsc.org |

| Friedel-Crafts Alkylation (RCl, AlCl₃) | 5-Alkyl-2-methoxy-4-(4-methylphenyl)benzoic acid | Ring A | rsc.org |

Nucleophilic Aromatic Substitution (NAS) Possibilities

Nucleophilic aromatic substitution (SNAAr) on an aromatic ring typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). wikipedia.org The parent molecule, this compound, does not possess a suitable leaving group on its aromatic rings, making direct NAS unlikely.

However, derivatives of this compound could potentially undergo NAS. For example, if the carboxylic acid were converted to a nitro group (a strong electron-withdrawing group) and a halogen were introduced at an appropriate position, the resulting molecule could become a substrate for NAS. For instance, a hypothetical 5-chloro-2-methoxy-4-(4-methylphenyl)nitrobenzene derivative could potentially undergo substitution of the chloride by a nucleophile, activated by the para-nitro group. A practical synthesis of highly hindered biphenyl-2-carboxylates has been reported via a nucleophilic aromatic substitution of tert-butyl 2-methoxybenzoates with aryl Grignard reagents, indicating that under specific conditions, the methoxy group can be displaced. acs.org

Methoxy Group Reactivity

The reactivity of the methoxy group (-OCH₃) in this compound is primarily centered on its cleavage, a common transformation for aryl methyl ethers.

Demethylation Reactions

The conversion of the aryl methoxy group to a phenolic hydroxyl group is a key reaction. This demethylation can be achieved using various reagents, with the choice often dictated by the need to preserve other functional groups within the molecule, such as the carboxylic acid.

Common reagents for cleaving phenolic methyl ethers include strong protic acids, Lewis acids, and nucleophilic thiolates.

Boron Tribromide (BBr₃): This is a relatively mild and effective reagent for cleaving aryl methyl ethers. The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at room temperature or with cooling. Its mildness makes it suitable for substrates with sensitive functional groups.

Hydrobromic Acid (HBr): As a strong protic acid, HBr can cleave methyl ethers, but it generally requires elevated temperatures. These harsh conditions can lead to lower functional group tolerance compared to methods like BBr₃.

Thiolates: Strong nucleophiles, such as sodium thiolates derived from long-chain thiols, can demethylate aryl methyl ethers through a nucleophilic displacement mechanism. These reactions are typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) at high temperatures. The use of certain odorless thiol reagents offers a more practical and less hazardous option.

Biocatalysis: Emerging methods include the use of enzymes, such as cytochrome P450s or veratrol-O-demethylases, which can offer high regioselectivity under mild, oxygen-free conditions.

The table below summarizes common demethylation reagents and their typical reaction conditions.

| Reagent | Typical Conditions | Characteristics | Citations |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), Room Temperature or 0°C | Mild, effective, good functional group tolerance | |

| Hydrobromic Acid (HBr) | 48% aqueous solution, elevated temperature (e.g., 115°C) | Harsh conditions, lower functional group tolerance | |

| Thiolates (e.g., Sodium Dodecanethiolate) | DMF or other polar aprotic solvent, elevated temperature | Strong nucleophile, can be highly efficient | |

| Aluminum Halides (e.g., AlCl₃) | Combined with a soft nucleophile like ethanethiol | Can be selective in the presence of ketones or aldehydes |

Regioselectivity and Stereoselectivity in Reactions of this compound

The substitution pattern of the molecule dictates the regiochemistry of its reactions, while its biaryl nature introduces the potential for stereoisomerism.

Regioselectivity

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) rings direct the position of an incoming electrophile.

On the first aromatic ring, the substituents are the methoxy group, the carboxylic acid group, and the 4-methylphenyl group.

The methoxy group (-OCH₃) is a strongly activating substituent that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance.

The carboxylic acid group (-COOH) is a deactivating substituent, directing electrophiles to the meta position because it withdraws electron density from the ring.

The 4-methylphenyl group is a bulky substituent that can sterically hinder attack at the adjacent ortho position.

Considering these effects, electrophilic attack on the first ring would be directed primarily by the powerful activating methoxy group to the positions ortho to it. The para position is already substituted. One of these ortho positions (C3) is also meta to the deactivating carboxyl group, making it the most likely site for substitution.

On the second aromatic ring, the substituents are the methyl group and the main benzoic acid structure.

The methyl group (-CH₃) is an activating, ortho-, para- directing substituent. Since the para position is occupied by the bond to the other ring, electrophilic attack would be favored at the two equivalent ortho positions.

The directing influences of the functional groups are summarized in the table below.

| Functional Group | Ring Position | Activating/Deactivating | Directing Effect | Citations |

| -OCH₃ (Methoxy) | C2 (Ring 1) | Activating | ortho, para | |

| -COOH (Carboxylic Acid) | C1 (Ring 1) | Deactivating | meta | |

| -CH₃ (Methyl) | C4' (Ring 2) | Activating | ortho, para |

Stereoselectivity

The compound this compound is a biaryl molecule. The presence of substituents at the ortho positions of the bond linking the two aryl rings (the methoxy and carboxylic acid groups) can restrict rotation around this C-C single bond. This restricted rotation, known as atropisomerism, can lead to the existence of stable, non-superimposable mirror images called enantiomers.

The synthesis of such axially chiral biaryls can be achieved with high enantioselectivity using methods like asymmetric Suzuki-Miyaura coupling, which employs chiral ligands to control the stereochemical outcome. Therefore, any reaction that forms this biaryl scaffold has the potential to be stereoselective, producing a non-racemic mixture of atropisomers.

Catalytic Transformations Involving this compound

Catalytic methods are central to the synthesis and potential modification of complex biaryl structures.

Transition metal-catalyzed cross-coupling reactions are the state-of-the-art for forming biaryl bonds. The Suzuki-Miyaura reaction, which couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst, is a prominent example. The synthesis of this compound would likely proceed via such a pathway.

Potential catalytic routes to the target molecule include:

Suzuki-Miyaura Coupling: Reaction of a methyl 2-methoxy-4-halobenzoate with 4-methylphenylboronic acid, followed by hydrolysis of the ester.

Decarbonylative Coupling: Direct coupling of a benzoic acid derivative with an organoboron reagent, which has been demonstrated as a viable, though less common, method for biaryl synthesis.

Furthermore, the functional groups on the molecule could participate in other catalytic transformations. For instance, aryl methyl ethers can sometimes be used as coupling partners in nickel-catalyzed reactions where the methoxy group acts as a leaving group. Biocatalytic methods using enzymes like cytochrome P450s are also emerging for selective cross-coupling of phenolic substrates to form biaryl bonds

Derivatization and Chemical Modification Strategies for 2 Methoxy 4 4 Methylphenyl Benzoic Acid

Synthesis of Ester Derivatives

The carboxylic acid functional group is a primary site for derivatization, with esterification being a common and fundamental transformation. Ester derivatives of 2-Methoxy-4-(4-methylphenyl)benzoic acid can be synthesized through several established methods.

Standard Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid or hydrochloric acid), is a direct route. Alternatively, the reaction can be facilitated by converting the carboxylic acid to a more reactive species. For instance, reaction with an alkyl halide in the presence of a base can yield the corresponding ester.

More advanced methods involve the use of coupling agents. The reaction of 2-methylcinnamic acid with 4-methoxyphenethyl alcohol using 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) as a condensing agent in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (B128534) (TEA) demonstrates a modern approach to ester formation that could be applied here. mdpi.com

Patents describing the synthesis of related 2-(4-methylphenyl)benzoic acid esters detail a cross-coupling reaction between a sulfonic derivative (like methyl 2-methanesulfonyloxybenzoate) and an organozinc compound (p-tolylzinc bromide), catalyzed by nickel or palladium complexes. google.comgoogle.com The resulting ester can then be saponified to the carboxylic acid, or the acid can be esterified as a final step. google.com

Table 1: Representative Esterification Reactions

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 2-Methylcinnamic acid | 4-Methoxyphenethyl alcohol, MNBA, DMAP, TEA | 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate | Condensation | mdpi.com |

| Methyl salicylate | Methanesulfonyl chloride, Triethylamine | Methyl 2-(methanesulfonyloxy)benzoate | Sulfonylation | google.com |

| Methyl 2-(methanesulfonyloxy)benzoate | p-Tolylzinc bromide, NiCl₂, Triphenylphosphine | Methyl 2-(4-methylphenyl)benzoate | Cross-coupling | google.comgoogle.com |

| Benzoyl chloride | p-Methoxythymol, NaOH | 2-Isopropyl-4-methoxy-5-methylphenyl benzoate (B1203000) | Acylation | nih.gov |

Formation of Amide and Hydrazide Derivatives

The conversion of the carboxyl group to an amide is another key modification. This transformation typically involves activating the carboxylic acid, often by converting it to an acid chloride or by using a peptide coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated intermediate is then treated with a primary or secondary amine to form the corresponding amide. youtube.com A classic example is the reaction between benzoic acid and methylamine (B109427) to form N-methylbenzamide, where water is eliminated. youtube.com

A related synthesis involves the reaction of a benzoyl chloride with ammonia, as demonstrated in the preparation of 3-methoxy-4-methylbenzamide (B1613557) from 3-methoxy-4-methylbenzoyl chloride. google.com This highlights a two-step approach where the benzoic acid is first converted to the more reactive acid chloride.

The synthesis of hydrazide derivatives follows a similar pathway. The methyl or ethyl ester of this compound can be reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent, to yield the corresponding carbohydrazide. The presence of related structures like 2-methoxy-4-(2-((4-methylphenyl)sulfonyl)carbohydrazonoyl)phenyl benzoate in chemical databases suggests that such derivatives are synthetically accessible. uni.lu

Table 2: Representative Amide and Hydrazide Formation Reactions

| Starting Material | Reagents | Product | Reaction Type | Reference |

| Benzoic acid | Methylamine | N-Methylbenzamide | Amidization/Condensation | youtube.com |

| 3-Methoxy-4-methylbenzoyl chloride | Ammonia water | 3-Methoxy-4-methylbenzamide | Amination | google.com |

| Ester of target acid | Hydrazine hydrate | Corresponding carbohydrazide | Hydrazinolysis | (General Method) |

Synthesis of Acid Halides and Anhydrides

The synthesis of acid halides, particularly acid chlorides, is a critical step for producing a variety of other derivatives, including esters, amides, and anhydrides. The most common method for converting a carboxylic acid to an acid chloride is by treatment with thionyl chloride (SOCl₂). For instance, 3-methoxy-4-methylbenzoic acid is converted to 3-methoxy-4-methylbenzoyl chloride by heating with thionyl chloride. google.com Other reagents like oxalyl chloride or phosphorus pentachloride can also be used. A method for synthesizing 2-methyl-3-methoxy benzoyl chloride utilizes bis(trichloromethyl) carbonate in the presence of a catalyst. google.com

Once the acid chloride is formed, it can be used to synthesize the corresponding acid anhydride. This is typically achieved by reacting the acid chloride with the sodium salt of the parent carboxylic acid (sodium 2-methoxy-4-(4-methylphenyl)benzoate). This reaction results in the formation of the anhydride and sodium chloride.

Table 3: Representative Acid Halide Synthesis

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 3-Methoxy-4-methylbenzoic acid | Thionyl chloride (SOCl₂) | 3-Methoxy-4-methylbenzoyl chloride | Chlorination | google.com |

| 2-Methyl-3-methoxybenzene magnesium chloride | Bis(trichloromethyl) carbonate, Catalyst | 2-Methyl-3-methoxy benzoyl chloride | Carbonylation/Chlorination | google.com |

Functionalization of the Aromatic Rings

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The substitution pattern is dictated by the directing effects of the existing substituents.

On the first ring, the methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho- and para-directing group. The carboxylic acid (-COOH) is a deactivating, meta-directing group. The bulky tolyl substituent will also influence the position of attack due to steric hindrance. The combined effect suggests that incoming electrophiles will preferentially substitute at the position ortho to the activating methoxy group and meta to the deactivating carboxyl group (C5 position).

On the second ring (the p-tolyl group), the methyl group (-CH₃) is an activating, ortho-, para-directing group. Since the para position is already substituted, electrophilic attack would be directed to the positions ortho to the methyl group.

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. A highly relevant analogue is the sulfonation of 2-methoxy-4-acetaminobenzoic acid methyl ester with chlorosulfonic acid (ClSO₃H). google.com In this reaction, the sulfonyl chloride group (-SO₂Cl) is introduced at the C5 position, ortho to the methoxy group and meta to the ester group. This provides strong evidence that the sulfonation of this compound would also occur selectively at the C5 position, yielding 2-Methoxy-5-sulfo-4-(4-methylphenyl)benzoic acid.

Modification of the Methylphenyl Moiety

The methyl group on the phenyl ring is a site for chemical modification, primarily through oxidation or free-radical halogenation.

Oxidation: The benzylic methyl group can be oxidized to various functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would typically oxidize the methyl group all the way to a carboxylic acid, transforming the tolyl group into a carboxyphenyl group. This would yield 4-(4-carboxyphenyl)-2-methoxybenzoic acid. Milder or more controlled oxidation conditions could potentially yield the corresponding aldehyde.

Halogenation: The benzylic protons of the methyl group are susceptible to free-radical substitution. A common method for this transformation is reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or UV light. nih.gov This reaction would convert the methylphenyl group to a (bromomethyl)phenyl group, yielding 4-(4-(bromomethyl)phenyl)-2-methoxybenzoic acid. This brominated derivative serves as a versatile intermediate for further functionalization, for example, through nucleophilic substitution reactions.

Oxidation of the Methyl Group

The methyl group of the tolyl substituent in this compound is a key site for oxidative derivatization, allowing for its conversion to an aldehyde, alcohol, or, most commonly, a carboxylic acid. This transformation fundamentally alters the electronic and steric properties of the molecule, introducing a second acidic functionality. The resulting dicarboxylic acid, 2-methoxy-4-(4-carboxyphenyl)benzoic acid, can serve as a valuable building block in coordination chemistry, polymer synthesis, and the development of new materials.

Several well-established methods for the oxidation of benzylic methyl groups can be applied to this compound. The choice of oxidant and reaction conditions is crucial to achieve the desired product in high yield while avoiding unwanted side reactions, such as the cleavage of the biaryl bond or demethylation of the methoxy group.

Common Oxidation Strategies:

Permanganate Oxidation: Potassium permanganate (KMnO₄) is a powerful and widely used oxidizing agent for converting alkylarenes to carboxylic acids. The reaction is typically carried out in an aqueous alkaline solution under heating. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired dicarboxylic acid. The presence of the electron-donating methoxy group on one of the aromatic rings may influence the reactivity, potentially requiring careful control of the reaction temperature and stoichiometry of the oxidant. rsc.orgajgreenchem.comnih.gov

Catalytic Aerobic Oxidation: More environmentally benign and industrially scalable methods involve the use of molecular oxygen as the terminal oxidant in the presence of a metal catalyst. Cobalt and manganese salts, often in combination with bromide promoters, are effective catalysts for the aerobic oxidation of methylarenes. researchgate.net These reactions are typically performed in an acidic solvent like acetic acid at elevated temperatures and pressures. Photo-assisted aerobic oxidation using catalysts like N-bromosuccinimide (NBS) under light irradiation has also been reported as a mild and efficient method. glycopep.com

Other Oxidizing Agents: Other reagents capable of oxidizing benzylic methyl groups include chromic acid (H₂CrO₄), generated in situ from chromium trioxide or sodium dichromate in sulfuric acid, and nitric acid (HNO₃) under harsh conditions. However, these methods often suffer from drawbacks such as the use of toxic heavy metals and the potential for nitration of the aromatic rings.

The successful oxidation of the methyl group in this compound would yield 2-methoxy-4-(4-carboxyphenyl)benzoic acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The final product can be purified by recrystallization or column chromatography.

| Oxidizing Agent | Typical Conditions | Product | Potential Considerations |

| Potassium Permanganate (KMnO₄) | Alkaline solution, heat; then acid workup | 2-methoxy-4-(4-carboxyphenyl)benzoic acid | Strong oxidant, potential for over-oxidation or cleavage. rsc.orgajgreenchem.comnih.gov |

| O₂ / Co(OAc)₂ / NaBr | Acetic acid, heat, pressure | 2-methoxy-4-(4-carboxyphenyl)benzoic acid | Green and catalytic method, requires specialized equipment. researchgate.net |

| N-Bromosuccinimide (NBS) / Light | Inert solvent, photo-irradiation | 2-methoxy-4-(4-carboxyphenyl)benzoic acid | Mild conditions, radical mechanism. glycopep.com |

Advanced Analytical Techniques for Purity Assessment and Quantification of 2 Methoxy 4 4 Methylphenyl Benzoic Acid

Chromatography-Based Methodologies

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities essential for analyzing complex mixtures. For 2-Methoxy-4-(4-methylphenyl)benzoic acid, several chromatographic techniques are particularly valuable.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of non-volatile aromatic carboxylic acids like this compound. nih.gov The method's high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities, such as starting materials, intermediates, or by-products from its synthesis.

A typical approach involves reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (commonly a C18 column) is used with a polar mobile phase. ekb.eg The retention of ionic compounds like carboxylic acids is highly dependent on the pH of the mobile phase. nih.gov To ensure good peak shape and reproducibility, the mobile phase is often buffered to suppress the ionization of the carboxylic acid group (ion-suppression method). nih.gov A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. ekb.egupb.ro Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively elute all compounds in a reasonable timeframe. ekb.eg

Quantification is typically achieved using a UV detector, as the aromatic rings in this compound provide strong chromophores. upb.rousda.gov The method is validated according to international guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ekb.egust.edu

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) ekb.eg |

| Mobile Phase A | 0.1% Phosphoric Acid in Water sielc.com |

| Mobile Phase B | Acetonitrile sielc.com |

| Gradient | Time (min) | %B 0 | 30 20 | 90 25 | 90 26 | 30 30 | 30 |

| Flow Rate | 1.0 mL/min ust.edu |

| Detection | UV at 254 nm usda.gov |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally reserved for thermally stable and volatile compounds. Carboxylic acids, including this compound, are polar and have low volatility, making them unsuitable for direct GC analysis. nih.gov Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable form, typically an ester. nih.gov

Methylation is the most common derivatization reaction, converting the carboxylic acid to its corresponding methyl ester (in this case, methyl 2-methoxy-4-(4-methylphenyl)benzoate). nih.govresearchgate.net This can be achieved using various reagents, such as diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst like sulfuric acid. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. nih.gov Detection is most powerfully achieved using a mass spectrometer (GC-MS). nih.govresearchgate.net The mass spectrometer provides not only quantitative data but also structural information based on the fragmentation pattern of the molecule, allowing for definitive identification of the target compound and any impurities. researchgate.net

| Parameter | Typical Condition for Methyl Ester Derivative |

|---|---|

| Column | Capillary Column (e.g., SE-30 or similar) nist.gov |

| Carrier Gas | Helium at 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 10 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions. shoko-sc.co.jp For the synthesis of this compound, which can be prepared via a Suzuki coupling reaction, TLC is an invaluable tool for tracking the progress of the reaction. advion.comyoutube.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. rochester.edu The plate is then developed in a chamber containing a suitable mobile phase, usually a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The separated spots are visualized, commonly under UV light, as aromatic compounds absorb UV radiation and appear as dark spots on a fluorescent background. umich.edu

By comparing the retention factor (Rf) values of the spots in the reaction mixture lane to those of the starting materials, a chemist can determine if the reactants are being consumed and a new product is being formed. rochester.edu The disappearance of the starting material spot indicates the completion of the reaction. youtube.com

| Compound | Hypothetical Rf Value | Visualization |

|---|---|---|

| Reactant 1 (e.g., a boronic acid) | 0.2 | UV Light (254 nm) umich.edu |

| Reactant 2 (e.g., a bromo-benzoic ester) | 0.6 | |

| Product (this compound ester) | 0.4 |

Titrimetric Methods for Carboxylic Acid Content

Titration is a classic quantitative chemical analysis method that can be used to determine the concentration of an acidic substance. uobasrah.edu.iq For this compound, its carboxylic acid functional group allows for straightforward quantification via acid-base titration. vedantu.combritannica.com This method determines the total acid content and is particularly useful for assaying the bulk material.